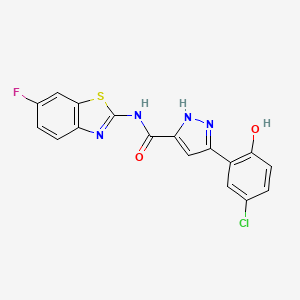
5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. These compounds are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
Substitution reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Halogen substituents like chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Antimicrobial Activity: Studies might explore its efficacy against various bacterial and fungal strains.
Medicine
Drug Development: Research into its potential as a therapeutic agent for conditions like cancer, inflammation, or infectious diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Ingredient in the formulation of new drugs.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the benzothiazolyl group.
N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the chlorohydroxyphenyl group.
Uniqueness
The presence of both the chlorohydroxyphenyl and benzothiazolyl groups in 5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C17H10ClFN4O2S |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H10ClFN4O2S/c18-8-1-4-14(24)10(5-8)12-7-13(23-22-12)16(25)21-17-20-11-3-2-9(19)6-15(11)26-17/h1-7,24H,(H,22,23)(H,20,21,25) |
InChI Key |
KRSNGVFGHMXTJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103125.png)
![8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14103131.png)
![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14103142.png)
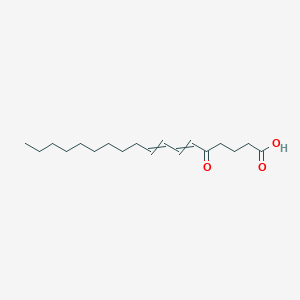
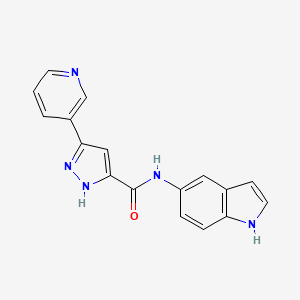
![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B14103167.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14103170.png)
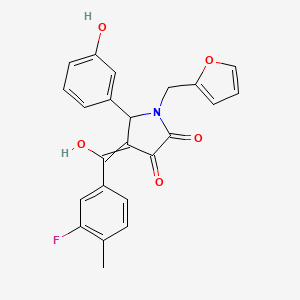
![2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103172.png)
![1-(3-Methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103176.png)
![N-(3-methoxyphenyl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14103177.png)
![(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B14103179.png)
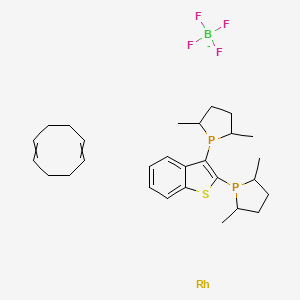
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14103190.png)
